N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Scientific Research Applications
Synthesis and Structural Analysis
Research has elucidated the structural nuances of isoxazole compounds, with studies demonstrating methods for the synthesis and characterization of these molecules. For instance, the structure of an isoxazole amino ester was determined, showcasing the slight distortion from planarity of the isoxazole ring due to steric interactions, which influences its chemical reactivity and potential biological activity (Smith et al., 1991). Similarly, thiophenylhydrazonoacetates have been synthesized and shown to serve as precursors for various heterocyclic compounds, including isoxazoles, indicating a broad utility in synthetic organic chemistry (Mohareb et al., 2004).
Applications in Medicinal Chemistry
Isoxazole compounds have been actively researched for their antimicrobial properties. A study on the green synthesis of thiophenyl pyrazoles and isoxazoles reported significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Sowmya et al., 2018). Another investigation into 3-methylisoxazole-5-carboxamides and their derivatives underscored the versatility of isoxazole moieties in drug design, suggesting their relevance in developing new therapeutic agents (Martins et al., 2002).
Agricultural Applications
In the agricultural sector, research into isoxazole derivatives has led to the development of novel herbicides. A study on N-(4,6-dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl] acyl thiourea demonstrated good inhibitory activity against certain weeds, showcasing the potential of isoxazole compounds in enhancing agricultural productivity (Fu, 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c16-13(10-3-5-14-17-10)15-12(9-4-7-18-8-9)11-2-1-6-19-11/h1-8,12H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLHKWFSPLYCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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